

An In-depth Technical Guide to the Chemical Properties of Desmethyl Piroxicam

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Compound of Interest

Compound Name: *Desmethyl piroxicam*

Cat. No.: *B564833*

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Introduction

Desmethyl piroxicam, also known as **N-Desmethyl piroxicam** or **Piroxicam Impurity B**, is a primary metabolite and a known impurity of the non-steroidal anti-inflammatory drug (NSAID) piroxicam.^[1] As a significant related substance, understanding its chemical and physical properties is crucial for the development of robust analytical methods, stability studies, and for a comprehensive understanding of piroxicam's metabolic fate and impurity profiling in pharmaceutical formulations. This technical guide provides a detailed overview of the known chemical properties of **Desmethyl piroxicam**, alongside comparative data for its parent compound, piroxicam. It also outlines relevant experimental protocols and visualizes key metabolic pathways.

Chemical and Physical Properties

Quantitative data for **Desmethyl piroxicam** is limited in the scientific literature. The following tables summarize the available information for **Desmethyl piroxicam** and provide a more comprehensive dataset for the parent compound, piroxicam, for comparative purposes.

Table 1: General Chemical Properties

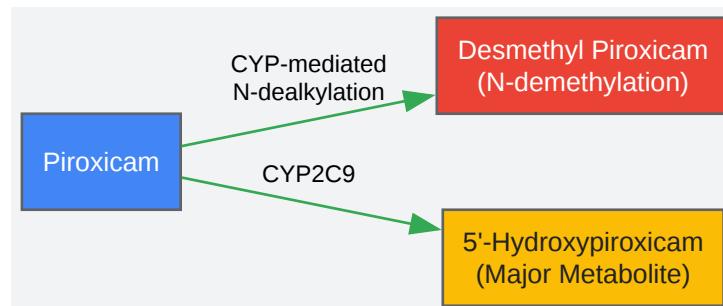
Property	Desmethyl Piroxicam	Piroxicam
IUPAC Name	4-hydroxy-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide	4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
Synonyms	N-Desmethyl piroxicam, Piroxicam Impurity B, Piroxicam Related Compound B	Feldene
CAS Number	65897-46-3[2]	36322-90-4[3]
Molecular Formula	C ₁₄ H ₁₁ N ₃ O ₄ S[4]	C ₁₅ H ₁₃ N ₃ O ₄ S[3]
Molecular Weight	317.32 g/mol [2]	331.35 g/mol [3]
Appearance	Light Yellow to Yellow Solid	White to Light yellow Solid

Table 2: Physicochemical Properties

Property	Desmethyl Piroxicam	Piroxicam
Melting Point	224°C (with decomposition)[2]	198-200°C[5]
pKa	4.50 ± 1.00 (Predicted)[2]	5.3 (HPLC), 5.7 (UV-Vis)[6]
logP	Not available	1.58 (Experimental)[6]
Aqueous Solubility	Not available	Sparingly soluble[7]
Solubility in Organic Solvents	Slightly soluble in DMSO and Methanol[2]	Soluble in methylene chloride, slightly soluble in anhydrous ethanol.[7] Approximately 20 mg/mL in DMSO and dimethylformamide.[8]

Metabolic Pathway of Piroxicam to Desmethyl Piroxicam

Piroxicam undergoes extensive metabolism in the liver. One of the metabolic pathways is N-demethylation, which results in the formation of **Desmethyl piroxicam**.^{[9][10]} This reaction is a minor route compared to the primary hydroxylation pathway.^[10]



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Caption: Metabolic conversion of Piroxicam.

Experimental Protocols

Representative Synthesis of Desmethyl Piroxicam via N-Demethylation

A specific, detailed protocol for the N-demethylation of piroxicam to **Desmethyl piroxicam** is not readily available in the literature. However, the von Braun reaction is a classic and effective method for the N-demethylation of tertiary amines and amides, and a plausible route for this conversion.^{[11][12]} The following is a representative protocol based on the principles of the von Braun reaction.

Reaction Scheme:

Materials:

- Piroxicam
- Cyanogen bromide (CNBr)
- Anhydrous chloroform (or other inert solvent)
- Hydrochloric acid (for hydrolysis) or Lithium aluminum hydride (for reduction)

- Sodium bicarbonate solution
- Drying agent (e.g., anhydrous sodium sulfate)
- Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

- Reaction with Cyanogen Bromide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piroxicam in anhydrous chloroform. Cool the solution in an ice bath.
- Add a solution of cyanogen bromide in anhydrous chloroform dropwise to the cooled piroxicam solution with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyanamide intermediate.
- Hydrolysis of the N-cyanamide: The crude N-cyanamide can be hydrolyzed to the secondary amine (**Desmethyl piroxicam**) by refluxing with aqueous acid (e.g., hydrochloric acid) or base.
- Purification: The crude **Desmethyl piroxicam** can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Note: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Analytical Method for the Determination of Desmethyl Piroxicam (Piroxicam Impurity B) by HPLC

Several High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of piroxicam and its impurities. The following is a representative method adapted from the literature for the quantification of **Desmethyl piroxicam**.[\[13\]](#)[\[14\]](#)

Chromatographic Conditions:

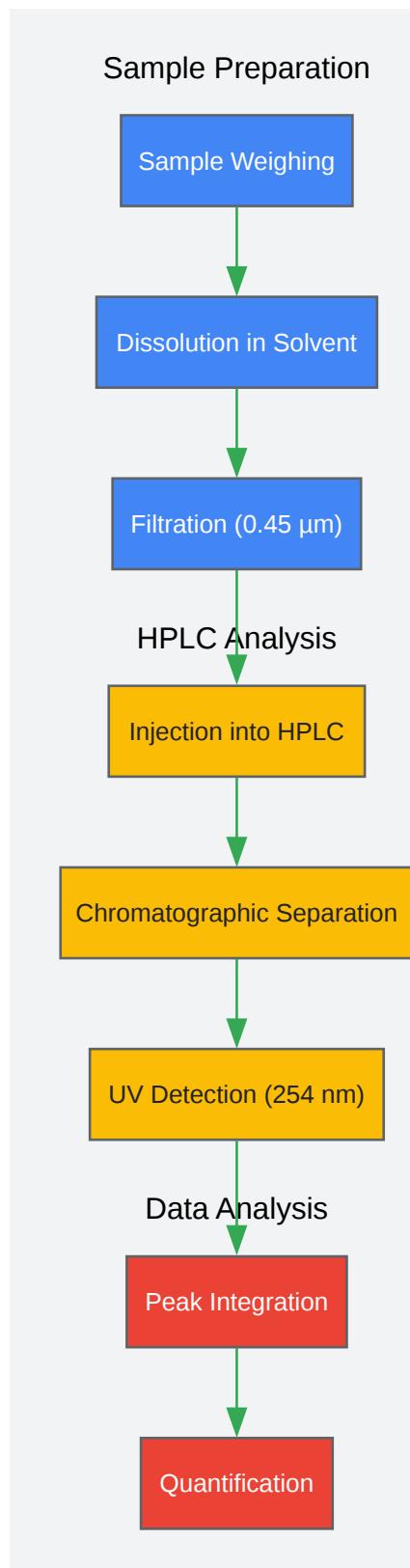
- Column: Ascentis® Express C18, 100 x 4.6 mm, 2.7 μ m particle size.[\[13\]](#)
- Mobile Phase:
 - A: 0.1% Formic acid and 0.35% ammonium hydroxide in water.[\[13\]](#)
 - B: Acetonitrile.[\[13\]](#)
- Gradient Elution:
 - 0-2 min: 15% B
 - 2-5 min: 15% to 60% B
 - 5-9 min: 60% B
 - 9-12 min: 60% to 40% B
 - 12-12.1 min: 40% to 15% B
 - 12.1-15 min: 15% B
- Flow Rate: 1.0 mL/min.[\[13\]](#)
- Column Temperature: 30°C.[\[13\]](#)
- Detection: UV at 254 nm.[\[13\]](#)
- Injection Volume: 5 μ L.[\[13\]](#)

Sample Preparation:

- Standard Solution: Prepare a stock solution of **Desmethyl piroxicam** reference standard in a suitable solvent such as methanol or a mixture of the mobile phase. Prepare working standards by serial dilution.
- Sample Solution: For the analysis of **Desmethyl piroxicam** in a drug substance or product, dissolve a known amount of the sample in the solvent to achieve a suitable concentration. The sample may require sonication and filtration through a 0.45 μm filter before injection.[13]

Method Validation:

The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[13] For impurity B (**Desmethyl piroxicam**), a linearity range up to 12 $\mu\text{g}/\text{mL}$ with an LOD of 0.37 $\mu\text{g}/\text{mL}$ and an LOQ of 1.1 $\mu\text{g}/\text{mL}$ has been reported.[13]



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Caption: General workflow for HPLC analysis.

Conclusion

Desmethyl piroxicam is an important molecule in the context of piroxicam pharmacology and pharmaceutical quality control. While there is a notable lack of comprehensive experimental data on its physicochemical properties, this guide consolidates the currently available information. The provided representative experimental protocols for synthesis and analysis offer a starting point for researchers in this field. Further studies are warranted to fully characterize the chemical and physical properties of **Desmethyl piroxicam** to better understand its behavior and ensure the quality and safety of piroxicam-containing products.

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